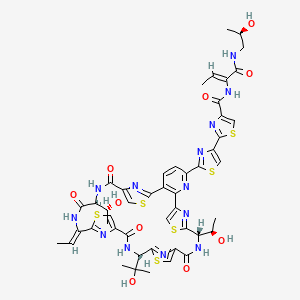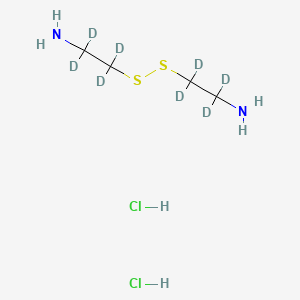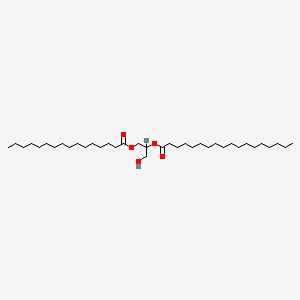![molecular formula C53H98O6 B8088833 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B8088833.png)
9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester
Übersicht
Beschreibung
9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester typically involves the esterification of linoleic acid with 1-oxohexadecyl groups. This process can be carried out using various catalysts and reaction conditions to optimize yield and purity. Commonly, the reaction is performed under anhydrous conditions to prevent hydrolysis and ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a model molecule in studies of esterification and transesterification reactions. It also serves as a substrate in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its role in lipid metabolism and its potential effects on cell membrane properties. It is also used in the development of lipid-based drug delivery systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. It is also investigated for its role in skin health and wound healing.
Industry: In the industrial sector, the compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also utilized in the production of biodegradable lubricants and surfactants.
Wirkmechanismus
The mechanism by which 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester exerts its effects is primarily related to its interaction with lipid membranes. The compound can integrate into cell membranes, altering their fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function. Additionally, the compound’s metabolites may interact with specific molecular targets, such as enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
9Z,12Z-octadecadienoic acid (linoleic acid): A precursor to the compound, known for its essential fatty acid properties.
9,12,15-octadecatrienoic acid (linolenic acid): Another polyunsaturated fatty acid with similar structural features but with three double bonds.
9Z,12Z-octadecadienoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: A related ester with different functional groups.
Uniqueness: The uniqueness of 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester lies in its specific esterification pattern, which imparts distinct physicochemical properties. This compound’s dual ester groups provide unique interactions with lipid membranes and potential for diverse chemical modifications, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYSKGJIDFSRC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313271 | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2535-35-5 | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmito-3-linolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![9Z,12Z-octadecadienoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B8088800.png)



![9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B8088836.png)
